molecular formula C37H36AlN2O9S3 B1672314 Brilliant Blue CAS No. 68921-42-6

Brilliant Blue

Cat. No.: B1672314
CAS No.: 68921-42-6
M. Wt: 775.9 g/mol
InChI Key: IABOFWNBSBFGGI-UHFFFAOYSA-N
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Description

Fd&c blue no. 1, aluminum lake, also known as acid blue 9-aluminum lake or brilliant blue FCF, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Fd&c blue no. 1, aluminum lake is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fd&c blue no. 1, aluminum lake is primarily located in the cytoplasm.

Mechanism of Action

Target of Action

Brilliant Blue, also known as Alphazurine, primarily targets the Internal Limiting Membrane (ILM) of the eye . The ILM is a thin and translucent structure that demarcates the transition from the retina to the vitreous body of the eye . It acts as a scaffold on which excessive tissue can grow, resulting in visual distortion when projected onto the neighboring retina .

Mode of Action

This compound interacts with its target, the ILM, by staining it a vibrant blue color . This staining facilitates the identification of the ILM during ophthalmic procedures, particularly those requiring high levels of visual accuracy . This compound aids in ophthalmologic surgery by making it easier to identify the ILM for surgical removal .

Biochemical Pathways

It’s known that this compound has a high affinity for proteins , which could suggest a modulatory role on the mechanism of renal cell repair after epithelial cell injury .

Pharmacokinetics

It’s known that this compound is used in an ophthalmic solution for staining the ilm during ophthalmic procedures .

Result of Action

The primary result of this compound’s action is the enhanced visibility of the ILM during ophthalmic procedures . This increased visibility facilitates the surgical removal of the ILM, thereby aiding in the treatment of conditions that cause visual loss and/or distortion .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the dye’s ionization constants and the distribution of its ionic-molecular forms can be affected by the solvent’s dielectric permittivity . This suggests that the efficacy and stability of this compound could be influenced by environmental factors such as the solvent used and the pH of the solution .

Biochemical Analysis

Biochemical Properties

Brilliant Blue interacts with various enzymes and proteins. For instance, it has been used in the Bradford protein assay, a spectroscopic analytical procedure used to measure the concentration of protein in a solution . The Bradford assay is based on an absorbance shift of the dye this compound G-250 . The dye forms a strong, noncovalent complex with the protein’s carboxyl group by van der Waals force and amino group through electrostatic interactions .

Cellular Effects

This compound has shown to have effects on various types of cells. For example, this compound FCF hinders the purinergic receptors, limiting cell proliferation that may lead to intimal hyperplasia . In another study, this compound G was found to improve cognition in an animal model of Alzheimer’s disease and inhibit amyloid-β-induced loss of filopodia and dendrite spines in hippocampal neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to proteins, forming a strong, noncovalent complex . This binding interaction can cause a shift from 465 nm to 595 nm, which is why the absorbance readings are taken at 595 nm .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% from 5 weeks of age in the F0 generation and continuing to 11 weeks of age in the F1 generation . The dose levels of this compound FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study, this compound FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% . The dose levels of this compound FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Transport and Distribution

It is known that this compound is soluble in water and glycerol , suggesting that it could be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its use in staining proteins in analytical biochemistry , it can be inferred that this compound may localize to areas where proteins are abundant.

Properties

CAS No.

68921-42-6

Molecular Formula

C37H36AlN2O9S3

Molecular Weight

775.9 g/mol

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);

InChI Key

IABOFWNBSBFGGI-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al]

Appearance

Solid powder

Color/Form

Reddish-violet powder or granules with a metallic luster
Dark-purple to bronze powder with metallic luste

melting_point

283 °C (decomposes)

Key on ui other cas no.

3844-45-9
68921-42-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15792-67-3

shelf_life

>2 years if stored properly

solubility

In water, 30 mg/mL (3.0X10+4 mg/L)
In ethanol, 3 mg/mL;  in ethylene glycol monomethyl ether, 20 mg/mL
Practically insoluble in vegetable oils;  pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution
Soluble in ethe

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acid blue 9
blue 4
blue no. 1
brilliant blue
brilliant blue Al (3:1) salt
brilliant blue diammonium salt
brilliant blue dipotassium salt
brilliant blue FCF
brilliant blue FCF, diammonium salt
brilliant blue potassium, sodium salt
brilliant blue, aluminium salt
brilliant blue, disodium salt
C.I. 42090
caries check blue
CI 42090
D and C blue no.4
DC blue no. 4
erioglaucine
F D and C blue #1
FD and C blue No.1
food blue 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Brilliant Blue
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Brilliant Blue
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Brilliant Blue
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Reactant of Route 6
Brilliant Blue
Customer
Q & A

    A: Brilliant Blue G acts as a selective antagonist of P2X7 receptors. [, , , , ] This means it binds to the receptor, preventing its activation by its natural ligand, adenosine triphosphate (ATP). [, , ] Blocking P2X7 receptors can inhibit the release of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) from microglia, potentially offering neuroprotective effects. [, ]

      A: this compound G can inhibit voltage-gated sodium channels in a use-dependent manner, primarily by slowing the recovery from inactivation following depolarization. [] This effect is attributed to its strong binding to slow-inactivated channels. [] While this property might contribute to its neuroprotective effects, further investigation is needed to understand its implications.

        A: While both are structurally similar triarylmethane dyes, this compound FCF shows minimal effects on voltage-gated sodium channels at concentrations where this compound G exhibits significant inhibition. [] This highlights the importance of specific structural features for biological activity.

          A: this compound FCF (also known as Food Blue 2) has the molecular formula C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol. []

            A: The triarylmethane structure of this compound FCF gives rise to its characteristic blue color and absorption spectrum. [] Its UV-Vis absorbance maximum decreases, and a blue-shift occurs during UV-induced photodegradation. [] This property makes it suitable as a UV exposure sensor. []

              A: Yes, this compound FCF has proven suitable as a tracer, especially on natural targets like leaves. [, ] Its stability and limited absorption by plant tissues allow for qualitative and quantitative assessments of spray distribution. []

                A: Research shows that this compound FCF remains stable in aqueous solutions, even after drying in darkness or exposure to sunlight. [] This stability makes it a reliable tracer for evaluating spray deposits under various conditions.

                  A: TiO2 acts as a photocatalyst, accelerating the degradation of this compound FCF upon exposure to UV radiation. [, ] This interaction forms the basis of paper-based UV exposure sensors. []

                    A: LC/MS analysis revealed two main degradation processes: N-methylene attack, leading to the loss of ethyl or MBSA groups, and aryl-oxidative elimination, evidenced by the formation of 3-((ethylamino)methyl)benzenesulfonic acid. []

                      A: Studies show that this compound FCF can be degraded in soils and river sediments, with microorganisms playing a significant role in its breakdown. [] Temperature influences the degradation rate, with higher temperatures accelerating the process. []

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